

# 2-Bromo-3-fluoro-6-nitrophenol chemical structure

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## Compound of Interest

Compound Name: **2-Bromo-3-fluoro-6-nitrophenol**

Cat. No.: **B177838**

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An In-depth Technical Guide to **2-Bromo-3-fluoro-6-nitrophenol**: Structure, Synthesis, and Applications

## Introduction

**2-Bromo-3-fluoro-6-nitrophenol** is a highly functionalized aromatic compound of significant interest to researchers in synthetic chemistry. Its unique substitution pattern, featuring hydroxyl, nitro, bromine, and fluorine moieties, makes it a versatile building block for the synthesis of complex molecular architectures. The strategic placement of these groups—an activating hydroxyl group, two deactivating but ortho-, para-directing halogens, and a strongly deactivating nitro group—creates a nuanced reactivity profile that can be exploited for targeted chemical transformations.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of **2-Bromo-3-fluoro-6-nitrophenol**. As a Senior Application Scientist, the aim is to deliver not just data, but a field-proven perspective on the molecule's synthesis, characterization, and potential utility. We will delve into its physicochemical properties, propose a robust synthetic pathway based on established chemical principles, analyze its expected spectroscopic signature, and discuss its potential applications as a key intermediate in the development of novel pharmaceuticals and agrochemicals.

## Molecular Structure and Physicochemical Properties

## Chemical Structure

The structure of **2-Bromo-3-fluoro-6-nitrophenol** consists of a benzene ring substituted at positions 2, 3, and 6 with bromo, fluoro, and nitro groups, respectively, and a hydroxyl group at position 1. The IUPAC name is **2-bromo-3-fluoro-6-nitrophenol**.[\[1\]](#)

Caption: Chemical structure of **2-Bromo-3-fluoro-6-nitrophenol**.

## Physicochemical Data

The key physicochemical properties are summarized below, providing essential information for experimental design and safety assessments.

Property	Value	Source
IUPAC Name	2-bromo-3-fluoro-6-nitrophenol	<a href="#">[1]</a>
CAS Number	103979-08-4	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrFNO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	235.99 g/mol	<a href="#">[1]</a>
Monoisotopic Mass	234.92803 Da	<a href="#">[1]</a> <a href="#">[2]</a>
XLogP3 (Predicted)	2.7	<a href="#">[1]</a>
Appearance	Expected to be a crystalline solid	<a href="#">[3]</a>

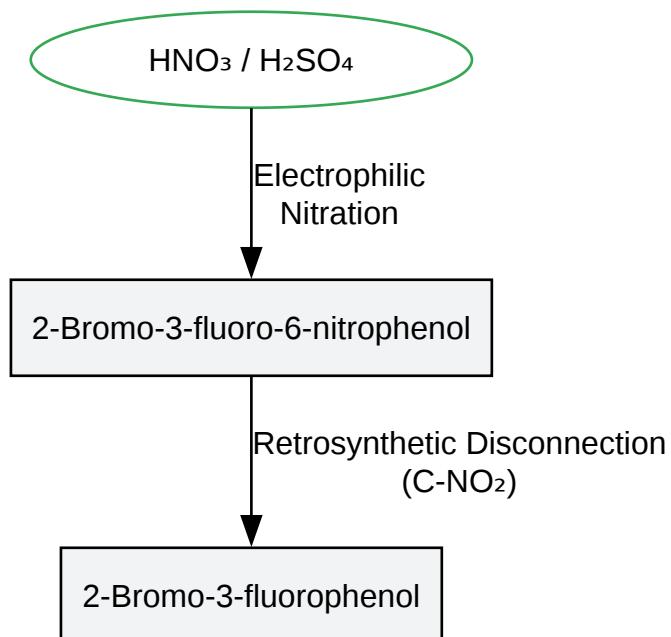
## Synthesis and Purification

### Retrosynthetic Analysis & Strategy

The most logical and industrially scalable approach to synthesizing **2-Bromo-3-fluoro-6-nitrophenol** is through the electrophilic aromatic substitution of a pre-functionalized phenol. The target molecule can be disconnected at the C-NO<sub>2</sub> bond, identifying 2-bromo-3-fluorophenol as the direct precursor.

The causality behind this strategy lies in the directing effects of the substituents. The hydroxyl group (-OH) is a powerful activating, ortho-, para-directing group. The bromo (-Br) and fluoro (-

F) groups are deactivating but also ortho-, para-directing. In 2-bromo-3-fluorophenol, the positions ortho and para to the strongly activating -OH group are C6, C4, and C2. Position C2 is already substituted. The C6 position is sterically accessible and strongly activated by the hydroxyl group, making it the most probable site for electrophilic nitration.



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Caption: Retrosynthetic approach for the target compound.

## Representative Synthesis Protocol

The following protocol is a representative method adapted from a patented procedure for the synthesis of the closely related isomer, 2-bromo-4-fluoro-6-nitrophenol.[4] This method is based on well-established nitration chemistry and is expected to be highly effective for the target molecule.

### Materials:

- 2-Bromo-3-fluorophenol
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)

- Chloroform (or Dichloromethane)
- Deionized Water
- Saturated Sodium Bicarbonate Solution
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Ethanol (for recrystallization)

#### Experimental Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-bromo-3-fluorophenol (1.0 eq) in chloroform (approx. 4-5 mL per gram of phenol).
- Preparation of Nitrating Mixture: In a separate beaker cooled in an ice bath, cautiously and slowly add concentrated sulfuric acid (e.g., 1.5 eq) to concentrated nitric acid (e.g., 1.2 eq). Causality: This exothermic reaction generates the highly electrophilic nitronium ion ( $\text{NO}_2^+$ ), which is the active nitrating agent. Pre-cooling and slow addition are critical for safety and to prevent decomposition.
- Nitration: Cool the flask containing the phenol solution to 0-5 °C using an ice bath. Add the cold nitrating mixture dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Maintaining a low temperature controls the reaction rate, preventing over-nitration and the formation of undesired byproducts.
- Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup and Isolation: Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction. Transfer the mixture to a separatory funnel.

- Separate the organic layer. Wash the organic phase sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine. Causality: The aqueous washes remove inorganic acids and salts, purifying the crude product in the organic phase.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

## Purification Protocol

The crude **2-Bromo-3-fluoro-6-nitrophenol** is typically a solid. Recrystallization is an effective method for purification.

- Dissolve the crude solid in a minimum amount of hot ethanol.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

For higher purity, silica gel column chromatography can be employed using a solvent system such as a hexane/ethyl acetate gradient.<sup>[5]</sup>

## Spectroscopic Characterization (Expected Features)

While a dedicated experimental spectrum for this specific compound is not publicly available, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.<sup>[5][6][7][8]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The spectrum is expected to show two signals in the aromatic region ( $\delta$  7.0-8.5 ppm) corresponding to the two protons on the ring.
  - The proton at C4 will appear as a doublet of doublets, coupled to the proton at C5 and the fluorine at C3.

- The proton at C5 will also appear as a doublet of doublets, coupled to the proton at C4 and the fluorine at C3.
- A broad singlet for the phenolic -OH proton is expected, with its chemical shift being concentration and solvent-dependent.
- $^{13}\text{C}$  NMR: The spectrum will display 6 distinct signals for the aromatic carbons.
  - The carbon bearing the fluorine (C3) will exhibit a large one-bond coupling constant ( $^1\text{J}_{\text{CF}}$ ) of approximately 240-250 Hz.
  - The carbons ortho and meta to the fluorine (C2, C4, C5) will show smaller two- and three-bond C-F couplings.
  - The chemical shifts will be influenced by the substituents: C1 (bearing -OH) will be downfield ( $\delta \sim 150$ -155 ppm), C6 (bearing  $-\text{NO}_2$ ) will be downfield, and C2 (bearing -Br) will be shifted upfield relative to benzene.<sup>[7][9]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
3200-3500 (broad)	O-H stretch	Phenolic -OH
3000-3100	C-H stretch	Aromatic C-H
1580-1610	C=C stretch	Aromatic Ring
1520-1560 (asymm)	N-O stretch	Nitro ( $-\text{NO}_2$ )
1340-1380 (symm)	N-O stretch	Nitro ( $-\text{NO}_2$ )
1200-1250	C-O stretch	Phenolic C-O
1000-1100	C-F stretch	Aryl-F
550-650	C-Br stretch	Aryl-Br

## Mass Spectrometry (MS)

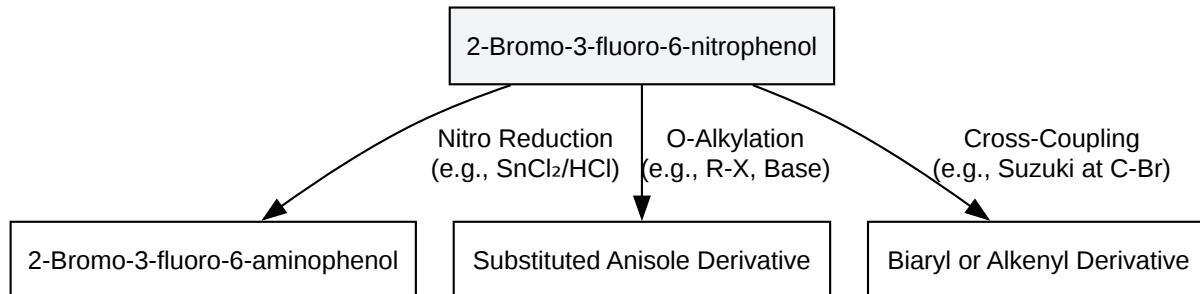
- Molecular Ion: The mass spectrum will show a characteristic molecular ion ( $M^+$ ) peak.
- Isotopic Pattern: Due to the presence of bromine, a distinctive isotopic pattern will be observed, with two peaks of nearly equal intensity: one for the molecule containing  $^{79}\text{Br}$  ( $M$ ) and one for the molecule containing  $^{81}\text{Br}$  ( $M+2$ ). This is a definitive diagnostic feature.

## Reactivity and Potential Applications

### Chemical Reactivity Profile

The multiple functional groups of **2-Bromo-3-fluoro-6-nitrophenol** offer several handles for subsequent chemical modifications:

- Nitro Group: The nitro group can be readily reduced to an amine ( $-\text{NH}_2$ ) using standard reagents like  $\text{SnCl}_2/\text{HCl}$  or catalytic hydrogenation ( $\text{H}_2/\text{Pd-C}$ ). This resulting aniline is a key precursor for building heterocycles or forming amides.
- Phenolic Hydroxyl Group: The acidic proton can be deprotonated to form a phenoxide, which is a potent nucleophile for O-alkylation or O-arylation reactions (e.g., Williamson ether synthesis).
- Halogens (Br, F): The bromo and fluoro substituents are generally stable but can participate in nucleophilic aromatic substitution (SNAr) reactions if the ring is sufficiently activated by electron-withdrawing groups, or in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), with the C-Br bond being significantly more reactive than the C-F bond.



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Caption: Key reaction pathways for the title compound.

## Applications in Drug Development and Agrochemicals

Halogenated nitrophenols are established building blocks in medicinal and agricultural chemistry.<sup>[4]</sup> The presence of bromine and fluorine can significantly enhance a molecule's biological properties, including metabolic stability, binding affinity, and membrane permeability.

- Pharmaceutical Intermediate: This compound serves as an excellent starting point for the synthesis of kinase inhibitors, anti-infective agents, and other therapeutics. The aniline derivative (obtained after nitro reduction) is particularly valuable for constructing scaffolds found in many approved drugs. The unique substitution pattern allows for the exploration of novel chemical space in lead optimization campaigns.<sup>[10]</sup>
- Agrochemical Synthesis: The structural motifs present in **2-Bromo-3-fluoro-6-nitrophenol** are common in modern herbicides, fungicides, and insecticides. A Chinese patent highlights the use of the related 2-bromo-4-fluoro-6-nitrophenol for its agricultural bactericidal and herbicidal activity, suggesting similar potential for the title compound.<sup>[4]</sup>

## Safety and Handling

### GHS Hazard Information

**2-Bromo-3-fluoro-6-nitrophenol** is classified as a hazardous substance. All handling should be performed with appropriate engineering controls and personal protective equipment.

Hazard Code	Statement	Class
H302	Harmful if swallowed	Acute Toxicity, Oral (Category 4)
H312	Harmful in contact with skin	Acute Toxicity, Dermal (Category 4)
H315	Causes skin irritation	Skin Irritation (Category 2)
H319	Causes serious eye irritation	Eye Irritation (Category 2A)
H332	Harmful if inhaled	Acute Toxicity, Inhalation (Category 4)
H335	May cause respiratory irritation	STOT SE 3

(Source: PubChem CID 13732854)[\[1\]](#)

## Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
  - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
  - Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator.
- Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

## First Aid Measures

- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
- If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

## Conclusion

**2-Bromo-3-fluoro-6-nitrophenol** is a valuable and highly versatile chemical intermediate. Its synthesis is readily achievable through the electrophilic nitration of 2-bromo-3-fluorophenol, a strategy supported by fundamental principles of organic chemistry and precedents in patent literature. The compound's rich array of functional groups provides multiple avenues for further chemical modification, making it an ideal scaffold for building complex molecules. With clear applications in the synthesis of novel pharmaceuticals and agrochemicals, **2-Bromo-3-fluoro-6-nitrophenol** represents a key tool for researchers and developers working at the forefront of chemical innovation. Proper adherence to safety protocols is essential when handling this compound.

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